L-Histidine S-malate
CAS No.: 94231-36-4
Cat. No.: VC0533079
Molecular Formula: C10H15N3O7
Molecular Weight: 289.24
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94231-36-4 |
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Molecular Formula | C10H15N3O7 |
Molecular Weight | 289.24 |
IUPAC Name | (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-hydroxybutanedioic acid |
Standard InChI | InChI=1S/C6H9N3O2.C4H6O5/c7-5(6(10)11)1-4-2-8-3-9-4;5-2(4(8)9)1-3(6)7/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2,5H,1H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 |
Standard InChI Key | MTWBOTIEQZVKCT-KNIFDHDWSA-N |
SMILES | C1=C(NC=N1)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Basic Chemical Information
L-Histidine S-malate is characterized by the following key properties:
Structural Features
L-Histidine S-malate consists of L-histidine and S-malic acid in a 1:1 ratio. The compound features several important functional groups that contribute to its unique properties:
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An imidazole ring from the histidine component, which is responsible for many of the compound's biological activities
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A carboxylic acid group and an alpha-amino group from the histidine portion
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Two carboxylic acid groups and a hydroxyl group from the malate portion
The structure facilitates the formation of extensive hydrogen bonding networks, which are critical for its crystalline properties and potential applications in nonlinear optical materials . The imidazole ring of histidine can exist in different protonation states depending on pH, giving the compound pH-sensitive properties.
Physiological and Biochemical Properties
Biological Significance
The biological properties of L-Histidine S-malate are likely influenced by both the histidine and malate components. L-Histidine itself has several important physiological roles:
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Proton buffering in tissues and biological fluids
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Metal ion chelation, particularly with transition metals
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Scavenging of reactive oxygen and nitrogen species
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Involvement in the histaminergic system
The malate component may contribute additional properties, including:
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Participation in the tricarboxylic acid cycle as an energy substrate
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Potential chelating abilities
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pH regulation properties
Antioxidant Properties
One of the noteworthy properties of L-histidine is its antioxidant activity, which may be retained or enhanced in L-Histidine S-malate. The antioxidant functions of histidine include:
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Metal ion chelation, which prevents metals from participating in oxidative reactions
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Direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS)
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Sequestering advanced glycation end products (AGE) and advanced lipoxidation end products (ALE)
These properties make L-Histidine S-malate potentially valuable in contexts where oxidative stress plays a role, such as in certain medical conditions or pharmaceutical formulations.
Applications and Uses
Pharmaceutical Applications
Based on the properties of its components, L-Histidine S-malate may have applications in:
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Pharmaceutical formulations where improved stability or solubility of L-histidine is desired
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Nutritional supplements, leveraging the essential amino acid status of histidine
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Potential therapeutic applications related to histidine's biological functions
L-Histidine itself has been studied for various therapeutic applications, including:
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Treatment of rheumatoid arthritis
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Component of solutions used for organ preservation and myocardial protection in cardiac surgery
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Management of certain types of anemia
Research Applications
In research settings, L-Histidine S-malate and related compounds have applications in:
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Biochemical research as a reagent or standard
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Cell culture media components
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Study of cellular processes such as apoptosis in specific cell lines
For example, L-histidine has been used in cultures of human T-lymphoblastic leukemia cell line MOLT-4 to study modulation of apoptosis, and it has been shown to enhance the biosynthesis of lovastatin by cultured Aspergillus terreus .
Crystallographic Properties
Crystal Structure
While specific crystallographic data for L-Histidine S-malate is limited in the search results, related compounds provide insights into potential structural features:
L-histidinium hydrogen malate, a structurally similar compound, demonstrates interesting supramolecular assembly. In this compound:
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Malate anions form head-to-side infinite chains via O–H⋯O interactions, contrasting with the usual head-to-tail chains found in other hydrogen malate salts
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L-histidine cations form chains via N–H⋯O hydrogen bonds, with cations of adjacent chains arranged in an anti-parallel manner
These structural features contribute to the compound's nonlinear optical properties, suggesting L-Histidine S-malate might have similar characteristics.
Nonlinear Optical Properties
Several histidinium salts, including L-histidinium hydrogen malate, exhibit significant nonlinear optical (NLO) properties. For example:
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L-histidinium hydrogen malate shows good optical second-harmonic generation capability with an effective second-order susceptibility estimated to be 0.70 of that for potassium dihydrogen phosphate
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Other histidinium salts like L-histidinium dinitrate (LHDN) have been investigated for their NLO properties and thermal stability
These findings suggest that L-Histidine S-malate might also possess nonlinear optical properties, making it potentially valuable for applications in optoelectronics and photonics.
Comparative Analysis with Related Compounds
Comparison with L-Histidine
L-Histidine S-malate likely exhibits different physicochemical properties compared to free L-histidine, particularly in terms of solubility, stability, and crystalline behavior. The addition of the malate component would be expected to modify the hydrogen bonding patterns and ionization behavior of the compound.
Comparison with Other Histidinium Salts
Several histidinium salts have been studied for their crystallographic and nonlinear optical properties:
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L-histidinium hydrogen malate: Forms unique supramolecular assemblies and exhibits good NLO properties
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L-histidinium dinitrate (LHDN): Grown as single crystals at room temperature by slow solvent evaporation, exhibits needle morphology and NLO properties
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L-histidinium glutarate monohydrate (LHG): An organic nonlinear optical crystal grown from deionized water by slow solvent evaporation
These related compounds demonstrate that histidinium salts generally possess interesting structural features and functional properties, suggesting similar potential for L-Histidine S-malate.
Research Progress and Developments
Recent Studies
Recent research on histidinium salts has focused primarily on:
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Crystal growth techniques and optimization
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Characterization of nonlinear optical properties
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Investigation of structure-property relationships
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Development of potential applications in materials science
For example, research published in 2022 reported the successful selective crystallization of L-histidine metastable polymorphs using additives . This study revealed that:
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The selective ability of additives on L-histidine form B varied significantly with the lengths of the carbon chain and types of substituent groups
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Additives can bind to the –COO⁻ group of L-histidine through the –NH₃⁺ group
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The difference in molecular stacking between polymorphs originates from their unique dimers
These findings have implications for controlling the crystallization behavior of histidine-based compounds, including potentially L-Histidine S-malate.
Current Limitations and Knowledge Gaps
Despite the progress in understanding histidinium salts, several knowledge gaps remain regarding L-Histidine S-malate specifically:
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Detailed crystallographic characterization
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Comprehensive physicochemical property data
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Specific synthesis optimization
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Quantitative structure-property relationships
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Potential biological activities beyond those of its components
Addressing these gaps represents an opportunity for future research to expand our understanding of this compound and related histidinium salts.
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